molecular formula C10H10F3NO3 B1304560 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid CAS No. 213192-56-4

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Cat. No.: B1304560
CAS No.: 213192-56-4
M. Wt: 249.19 g/mol
InChI Key: CMNPXOOSNAGXEE-UHFFFAOYSA-N
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Description

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H10F3NO3. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring attached to a propanoic acid backbone.

Scientific Research Applications

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid has several scientific research applications:

Safety and Hazards

The safety information for “3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid” indicates that it has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable ketone to form an intermediate.

    Reduction: The intermediate is then reduced to form the corresponding alcohol.

    Amination: The alcohol is subjected to amination to introduce the amino group.

    Oxidation: Finally, the compound is oxidized to form the propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNPXOOSNAGXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377653
Record name 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213192-56-4
Record name β-Amino-4-(trifluoromethoxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213192-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.5 g of 4-(trifluoromethoxy)benzaldehyde, 5.72 g of malonic acid, 8.5 g of ammonium acetate and 40 ml of ethanol are boiled under reflux for 8 hours and stirred at room temperature overnight. The cooled reaction mixture is then filtered with suction, washed with ethanol and ether and dried in air. 3-amino-3-(4-trifluoromethoxyphenyl)propionic acid is obtained, melting point 258-260°.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
5.72 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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